Tripartin

Description

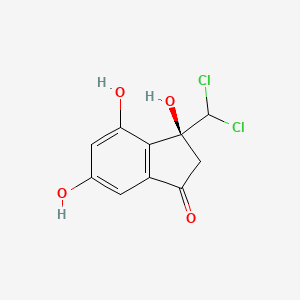

(3S)-3,4,6-Trihydroxy-3-(dichloromethyl)indan-1-one has been reported in Streptomyces with data available.

from a Streptomyces sp. associated with a dung beetle, Copris tripartitus larva; structure in first source

Structure

3D Structure

Properties

Molecular Formula |

C10H8Cl2O4 |

|---|---|

Molecular Weight |

263.07 g/mol |

IUPAC Name |

(3S)-3-(dichloromethyl)-3,4,6-trihydroxy-2H-inden-1-one |

InChI |

InChI=1S/C10H8Cl2O4/c11-9(12)10(16)3-7(15)5-1-4(13)2-6(14)8(5)10/h1-2,9,13-14,16H,3H2/t10-/m0/s1 |

InChI Key |

MSZOGTOYLFZMMQ-JTQLQIEISA-N |

Isomeric SMILES |

C1C(=O)C2=C([C@@]1(C(Cl)Cl)O)C(=CC(=C2)O)O |

Canonical SMILES |

C1C(=O)C2=C(C1(C(Cl)Cl)O)C(=CC(=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Tripartin: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripartin is a dichlorinated indanone natural product first identified as a secondary metabolite from a symbiotic bacterium. Initially characterized as a specific inhibitor of the histone H3 lysine 9 (H3K9) demethylase KDM4, subsequent research has suggested a more complex mechanism of action, potentially independent of direct KDM4 inhibition. This technical guide provides a comprehensive overview of the natural source of this compound, detailed experimental protocols for its isolation and characterization, a summary of its biological activity, and a discussion of its proposed, and later re-evaluated, mechanism of action.

Natural Source of this compound

This compound was first isolated from a Streptomyces species of bacteria.[1] This bacterium was identified as a symbiont living within the larvae of the dung beetle, Copris tripartitus Waterhouse.[1] The discovery of this compound highlights the potential of insect-microbe symbiotic relationships as a source for novel bioactive natural products.

Quantitative Data

The following table summarizes the key quantitative data related to the biological activity of this compound.

| Parameter | Value | Cell Line | Reference |

| Effect on global H3K9me3 levels | Selective increase | HeLa | [1] |

| IC50 against isolated KDM4A-E | >100 μM | In vitro enzyme assay | [2] |

| Cellular effect on H3K9me3 levels | Apparent increase | HCT116 | [2] |

Experimental Protocols

Isolation of this compound from Streptomyces sp.

The following protocol is a generalized procedure for the isolation of secondary metabolites from Streptomyces and is based on common practices in the field, as the detailed protocol from the original discovery publication was not available.

I. Fermentation

-

Inoculate a seed culture of the Streptomyces sp. isolated from Copris tripartitus larvae in a suitable liquid medium (e.g., Tryptic Soy Broth).

-

Incubate the seed culture at 28-30°C with shaking for 2-3 days.

-

Use the seed culture to inoculate a larger production culture in a suitable fermentation medium.

-

Incubate the production culture for 7-14 days at 28-30°C with aeration and agitation.

II. Extraction

-

Separate the mycelia from the fermentation broth by centrifugation or filtration.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Extract the mycelial cake with methanol or acetone.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

III. Purification

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC) for the presence of this compound.

-

Pool the fractions containing this compound and concentrate them.

-

Perform further purification using high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile) to obtain pure this compound.

Characterization of this compound

The structure of this compound was elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To determine the chemical structure and connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

KDM4 Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of a compound against KDM4 enzymes, as likely performed in the re-evaluation studies of this compound.

-

Recombinantly express and purify the catalytic domain of the desired KDM4 isoform (e.g., KDM4A-E).

-

Prepare a reaction mixture containing the purified KDM4 enzyme, a biotinylated H3K9me3 peptide substrate, α-ketoglutarate, ascorbate, and Fe(II) in a suitable buffer.

-

Add varying concentrations of the test compound (this compound) to the reaction mixture.

-

Initiate the demethylation reaction and incubate at 37°C for a defined period.

-

Stop the reaction and detect the amount of demethylated product using a suitable method, such as an antibody-based detection system (e.g., ELISA or TR-FRET) that specifically recognizes the demethylated peptide.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathways and Mechanism of Action

This compound was initially reported to be a specific inhibitor of the KDM4 family of histone demethylases.[1] These enzymes are responsible for removing methyl groups from lysine 9 of histone H3 (H3K9), a key epigenetic mark associated with transcriptional repression. The proposed mechanism involved the direct binding of this compound to the active site of KDM4, thereby preventing the demethylation of H3K9me3 and leading to its accumulation.

However, subsequent research challenged this initial finding. A 2018 study by Guillade et al. demonstrated that synthetic this compound and its analogs did not inhibit isolated KDM4A-E enzymes in vitro, even at high concentrations (IC50 > 100 μM).[2] Despite this lack of direct enzymatic inhibition, the study confirmed that this compound treatment in cells led to an apparent increase in global H3K9me3 levels.[2] This suggests that this compound's effect on histone methylation is likely mediated through an indirect mechanism, the specifics of which are yet to be elucidated.

References

Tripartin: A Technical Guide to its Biological Activity and Contested Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripartin, a dichlorinated indanone natural product, has emerged as a molecule of interest in the field of epigenetics. Initially identified as a specific inhibitor of the histone H3 lysine 9 (H3K9) demethylase KDM4A, subsequent research has cast doubt on its direct enzymatic inhibition, suggesting a more complex cellular mode of action. This technical guide provides a comprehensive overview of the biological evaluation of this compound, presenting the key quantitative data, detailed experimental methodologies for the assays performed, and a critical analysis of its proposed mechanism of action. The conflicting findings underscore the importance of rigorous validation in drug discovery and highlight the ongoing quest to fully elucidate the biological activities of this intriguing natural product.

Introduction

The post-translational modification of histones plays a pivotal role in regulating chromatin structure and gene expression. The methylation of lysine residues on histone tails is a key epigenetic mark, with the removal of these marks catalyzed by histone demethylases (KDMs). The KDM4 subfamily of enzymes, which specifically demethylate di- and tri-methylated H3K9 and H3K36, have been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.

This compound, isolated from a Streptomyces species associated with the dung beetle Copris tripartitus, was first reported as a natural product inhibitor of KDM4A. This initial finding generated significant interest in this compound as a potential lead compound for the development of novel epigenetic modulators. However, a more recent study involving the chemical synthesis and thorough biological evaluation of this compound and its analogues has presented conflicting evidence, challenging the initial hypothesis of direct KDM4A inhibition. This guide aims to consolidate the available scientific information on this compound to provide a clear and detailed resource for researchers in the field.

Quantitative Biological Data

The primary quantitative data for the biological activity of this compound is summarized in the table below. The data highlights the discrepancy between the initial reports and subsequent, more detailed investigations.

| Target/Assay | Parameter | Value | Reference |

| KDM4A-E (in vitro enzymatic assay) | IC50 | >100 µM | [1][2] |

| Cellular H3K9me3 levels (Western Blot) | Effect | Apparent Increase | [1][2] |

Table 1: Summary of Quantitative Data for this compound's Biological Activity.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the complete, detailed protocols from the original publications were not fully available, this section provides representative methodologies for the key experiments conducted to evaluate the biological activity of this compound.

In Vitro Histone Demethylase (KDM4A-E) Inhibition Assay (Representative Protocol)

This protocol describes a typical AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format used to assess the in vitro inhibitory activity of compounds against KDM4 family enzymes.

Materials:

-

Recombinant human KDM4A, KDM4B, KDM4C, KDM4D, or KDM4E enzyme

-

Biotinylated histone H3 (1-21) peptide trimethylated on lysine 9 (H3K9me3)

-

AlphaLISA anti-H3K9me2 acceptor beads

-

Streptavidin-coated donor beads

-

Assay buffer: 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20

-

Cofactors: 50 µM 2-oxoglutarate, 50 µM Ascorbic Acid, 25 µM (NH₄)₂Fe(SO₄)₂·6H₂O

-

Test compound (this compound) dissolved in DMSO

-

384-well white microplates

Procedure:

-

A solution of the KDM4 enzyme and the H3K9me3 peptide substrate is prepared in assay buffer containing the necessary cofactors.

-

The test compound (this compound) is serially diluted in DMSO and then added to the enzyme/substrate solution in the microplate wells. A DMSO-only control is included.

-

The enzymatic reaction is initiated by the addition of the enzyme and incubated at room temperature for a specified time (e.g., 60 minutes).

-

The reaction is stopped by the addition of a solution containing the AlphaLISA acceptor beads.

-

Streptavidin-coated donor beads are then added, and the plate is incubated in the dark at room temperature for 60 minutes to allow for bead proximity binding.

-

The plate is read on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of demethylated (H3K9me2) product.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Histone H3K9me3 Western Blot Analysis (Representative Protocol)

This protocol outlines the steps to assess the effect of this compound on the global levels of H3K9me3 in a cellular context.

Materials:

-

Human cancer cell line (e.g., HeLa or HCT116)

-

Cell culture medium and supplements

-

Test compound (this compound) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K9me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or a DMSO vehicle control for a specified period (e.g., 24-48 hours).

-

Following treatment, the cells are harvested and lysed. The total protein concentration of the lysates is determined using a BCA assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with the primary anti-H3K9me3 antibody overnight at 4°C.

-

The membrane is washed and then incubated with the HRP-conjugated secondary antibody.

-

After further washing, the ECL substrate is added, and the chemiluminescent signal is captured using an imaging system.

-

The membrane is then stripped and re-probed with an anti-total Histone H3 antibody to ensure equal loading of histone proteins.

-

The band intensities are quantified using densitometry software, and the levels of H3K9me3 are normalized to the total Histone H3 levels.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow employed in the biological evaluation of this compound.

Proposed (and Contested) Mechanism of Action

The diagram below depicts the initially proposed mechanism of action for this compound and its current status based on recent findings.

Discussion and Future Directions

The case of this compound serves as a compelling example of the complexities inherent in natural product drug discovery. The initial report of its activity as a KDM4A inhibitor positioned it as a promising candidate for further development. However, the subsequent study by Guillade et al., which involved the total synthesis of this compound and its enantiomers, provided robust evidence that it does not directly inhibit KDM4A-E in vitro at concentrations up to 100 µM.[1][2]

Interestingly, the same study confirmed that both enantiomers of this compound lead to an increase in the global levels of H3K9me3 in cells.[1] This suggests that while the initial target identification may have been incorrect, this compound does indeed possess biological activity related to histone methylation. The precise cellular mechanism of action, however, remains to be elucidated. It is plausible that this compound acts on an upstream or downstream component of the histone methylation pathway, or that it inhibits other histone demethylases not yet tested. Alternatively, it could affect the stability or activity of histone methyltransferases.

Future research should focus on several key areas to unravel the true biological function of this compound:

-

Unbiased Target Identification: Employing techniques such as chemical proteomics or thermal proteome profiling could help to identify the direct cellular binding partners of this compound.

-

Broader Enzymatic Screening: A comprehensive screening of this compound against a wider panel of histone demethylases and methyltransferases is warranted to determine its selectivity.

-

Investigation of Cellular Pathways: Transcriptomic and proteomic analyses of cells treated with this compound could provide insights into the downstream cellular pathways that are affected.

-

Structure-Activity Relationship (SAR) Studies: The availability of a synthetic route to this compound opens the door for the generation of a library of analogues. SAR studies could help to identify the key structural features responsible for its cellular activity and potentially lead to the development of more potent and selective probes.

Conclusion

This compound is a natural product with demonstrated effects on cellular histone methylation. While the initial claim of direct KDM4A inhibition has been challenged, the observation that it increases H3K9me3 levels in cells suggests it is a valuable tool for chemical biology and a potential starting point for the development of new epigenetic modulators. Further in-depth studies are required to definitively identify its molecular target and elucidate its mechanism of action. This technical guide provides a summary of the current state of knowledge on this compound, offering a foundation for future investigations into this fascinating natural product.

References

The Ecological Role of Tripartin: A Hypothetical Defensive Symbiosis in its Natural Habitat

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide explores the ecological role of Tripartin, a dichlorinated indanone first isolated in 2013 from a Streptomyces species associated with the larvae of the dung beetle, Copris tripartitus Waterhouse.[1] While the direct ecological function of this compound has not been empirically determined, this document outlines its hypothesized role within the well-documented framework of defensive symbiosis. This guide synthesizes the current understanding of the chemical ecology of the Streptomyces-Copris tripartitus interaction, providing a foundation for future research into this compound's specific contributions.

Introduction to this compound and its Natural Habitat

This compound is a unique secondary metabolite produced by a strain of Streptomyces bacteria.[1] This bacterium was discovered residing in a symbiotic relationship with the dung beetle Copris tripartitus. This insect meticulously crafts and cares for brood balls made of dung, in which it lays its eggs. This nutrient-rich and humid environment is highly susceptible to colonization by opportunistic and pathogenic fungi, which pose a significant threat to the beetle's offspring.

The consistent and successful rearing of young by C. tripartitus suggests the presence of a protective mechanism against such microbial adversaries. Research has revealed that the dung beetle harbors symbiotic Streptomyces species that produce a variety of antimicrobial compounds.[2] These bacteria are believed to play a crucial role in maintaining the hygiene of the brood ball, thereby protecting the developing larvae from fungal infections.[2]

The Hypothesized Ecological Role of this compound: Chemical Defense

Based on the established role of Streptomyces in insect-microbe defensive symbioses, it is hypothesized that this compound functions as a chemical defense agent for its host, the Copris tripartitus dung beetle. This hypothesis is predicated on the following points:

-

Defensive Symbiosis: Many insects form symbiotic relationships with actinomycetes, like Streptomyces, to protect their nests, food sources, or offspring from pathogens.[2]

-

Antifungal Activity of Symbionts: Streptomyces strains isolated from C. tripartitus have demonstrated potent and broad-spectrum antifungal activity against a range of fungi, including known entomopathogens.[2]

-

Secondary Metabolites as Chemical Weapons: The antimicrobial effects of these symbiotic Streptomyces are attributed to the secondary metabolites they produce. For instance, another compound, sceliphrolactam, isolated from a Streptomyces strain in C. tripartitus, has been identified as a powerful antifungal agent.[2]

Given this context, this compound is likely one of the numerous bioactive compounds in a chemical arsenal produced by the symbiotic Streptomyces to inhibit the growth of competing and pathogenic fungi within the dung brood ball.

Quantitative Data on Antifungal Activity of Streptomyces from C. tripartitus

The following tables summarize the quantitative data from antifungal assays performed on Streptomyces isolates from C. tripartitus against various fungal strains. This data illustrates the potent antimicrobial environment from which this compound was discovered.

Table 1: Antifungal Activity of Selected Streptomyces Isolates from C. tripartitus

| Streptomyces Isolate | Test Fungus | Inhibition Zone (mm) |

| AT33 | Aspergillus fumigatus | 15.3 ± 0.6 |

| AT33 | Metarhizium anisopliae | 18.0 ± 1.0 |

| AT57 | Aspergillus fumigatus | 14.7 ± 0.6 |

| AT57 | Metarhizium anisopliae | 16.7 ± 0.6 |

| AT67 | Aspergillus fumigatus | 17.0 ± 1.0 |

| AT67 | Metarhizium anisopliae | 20.3 ± 0.6 |

| AT99 | Aspergillus fumigatus | 16.3 ± 0.6 |

| AT99 | Metarhizium anisopliae | 19.3 ± 0.6 |

Data adapted from studies on the antifungal activity of Streptomyces spp. from C. tripartitus. The inhibition zone is a measure of the effectiveness of the antibiotic against the specific fungus.

Table 2: Minimum Inhibitory Concentration (MIC) of a Streptomyces Crude Extract

| Fungal Strain | MIC (µg/mL) |

| Aspergillus sp. (AF10) | 125 |

| Metarhizium sp. (AF11) | 62.5 |

This table indicates the lowest concentration of the crude extract from a Streptomyces isolate that prevents visible growth of the tested fungi.

Experimental Protocols

The following are detailed methodologies for key experiments in the study of the Streptomyces-C. tripartitus symbiosis.

Protocol 1: Isolation of Streptomyces from Copris tripartitus

-

Sample Collection: Collect female C. tripartitus beetles and their brood balls from their natural habitat.

-

Surface Sterilization: Sterilize the beetle surface with 70% ethanol for 5 minutes, followed by rinsing with sterile distilled water to eliminate external microbial contaminants.

-

Dissection and Homogenization: Aseptically dissect the beetle to extract the digestive tract. Grind the tissue sample in a sterile saline solution. For brood ball samples, carefully scrape the outer layer and use the inner material for homogenization.

-

Heat Shock Treatment: Subject the sample suspension to a heat shock at 55°C for 10 minutes. This step is designed to encourage the germination of Streptomyces spores while inhibiting the growth of other bacteria.

-

Culturing: Serially dilute the suspension and plate it on a suitable medium for actinomycetes, such as Starch Casein Agar (SCA).

-

Incubation: Incubate the plates at 28°C for 7-14 days, monitoring for the growth of colonies with the characteristic morphology of Streptomyces.

-

Purification and Identification: Isolate individual colonies and purify them by re-streaking. Identify the isolates through morphological characterization and 16S rRNA gene sequencing.

Protocol 2: Dual Culture Antifungal Assay

-

Preparation of Fungal Inoculum: Grow the test fungi (e.g., Aspergillus fumigatus, Metarhizium anisopliae) on Potato Dextrose Agar (PDA) plates.

-

Inoculation of Streptomyces: Inoculate the isolated Streptomyces strain at the center of a fresh Yeast Malt Extract (YME) agar plate.

-

Incubation of Streptomyces: Incubate the plate at 28°C for 3-5 days to allow for the growth of the bacterial colony and the diffusion of its secondary metabolites into the agar.

-

Inoculation of Fungi: Place agar plugs (typically 6 mm in diameter) containing the mycelium of the test fungus at a fixed distance (e.g., 2.5 cm) from the edge of the Streptomyces colony.

-

Co-incubation: Incubate the dual-culture plate at 28°C for 5-7 days.

-

Measurement of Inhibition: Measure the radius of the clear zone (zone of inhibition) where the fungal growth is inhibited by the bacterial secondary metabolites.

Protocol 3: Extraction and Analysis of Secondary Metabolites

-

Liquid Culture: Inoculate the Streptomyces isolate into a liquid medium (e.g., YME broth) and incubate with shaking at 28°C for 7-10 days to promote the production of secondary metabolites.

-

Extraction: Centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant with an organic solvent such as ethyl acetate. Evaporate the solvent to obtain a crude extract.

-

Chromatographic Separation: Subject the crude extract to column chromatography (e.g., using silica gel or Sephadex) to separate the different compounds.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions using HPLC to isolate individual compounds like this compound.

-

Spectroscopic Analysis: Elucidate the structure of the purified compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography.

Visualizations

The following diagrams illustrate the conceptual framework of this compound's ecological role and the workflow for its investigation.

Caption: Hypothesized defensive symbiosis in the dung beetle brood ball.

References

Spectroscopic and Mechanistic Insights into Tripartin: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of the spectroscopic data of Tripartin and explores its role as a modulator of histone demethylase activity. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details experimental protocols for similar compounds, and visualizes the pertinent biological pathways.

Introduction

This compound is a dichlorinated indanone natural product, first isolated from a Streptomyces species associated with the larvae of the dung beetle Copris tripartitus. Initially identified as a specific inhibitor of the histone H3 lysine 9 (H3K9) demethylase KDM4, subsequent research has suggested a more complex, potentially indirect mechanism of action on histone methylation status. This guide aims to provide a comprehensive resource on the spectroscopic and biological data available for this compound to support further research and drug development efforts.

Spectroscopic Data of this compound and its Precursors

The structural elucidation of this compound and its synthetic precursors has been accomplished through a combination of spectroscopic techniques, primarily NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the complete, officially published raw NMR data for this compound remains within primary literature, spectroscopic data for key synthetic intermediates on the path to this compound, such as dimethyl this compound, provide critical insights into the chemical shifts and coupling constants expected for this class of compounds.

Table 1: 1H NMR Spectroscopic Data for a Dimethyl this compound Precursor (Compound 18) [1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-a | 6.33 | s | - |

| H-b | 6.27 | s | - |

| H-c | 5.80 | d | 1.6 |

| OCH3 | 3.83 | s | - |

| CH2-d | 2.62–2.51 | m | - |

| CH2-e | 2.62–2.51 | m | - |

Solvent: Chloroform-d, Frequency: 400 MHz[1]

Table 2: 13C NMR Spectroscopic Data for a Dimethyl this compound Precursor (Compound 18) [1]

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 186.6 |

| C-f | 164.2 |

| C-g | 156.6 |

| CH-c | 126.7 |

| CH-b | 108.0 |

| C-h | 78.9 |

| CH-a | 69.0 |

| C-i | 65.9 |

| OCH3 | 56.4 |

| CH2-d | 24.8 |

| CH2-e | 24.7 |

Solvent: Chloroform-d, Frequency: 100 MHz[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) has been instrumental in confirming the elemental composition of this compound and its derivatives.

Table 3: Mass Spectrometry Data for a Dimethyl this compound Precursor (Compound 18) [1]

| Ion | Calculated m/z | Found m/z |

| [M + H]+ | 261.0085 | 261.0086 |

Experimental Protocols

The following are generalized experimental protocols for the characterization of indanone derivatives, based on methodologies reported in the synthesis of this compound precursors.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on Bruker AVANCE spectrometers operating at 400 MHz for 1H NMR and 100 MHz for 13C NMR.[1] Samples are dissolved in deuterated solvents such as chloroform-d (CDCl3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

High-Resolution Mass Spectrometry (HRMS)

HRMS data is acquired using a WATERS-Q-Tof Premier-ESI-MS instrument.[1] This technique provides highly accurate mass measurements, allowing for the determination of elemental compositions and confirmation of molecular formulas.

KDM4 Signaling Pathway and this compound's Role

KDM4 family proteins are histone demethylases that specifically remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). The methylation status of these residues plays a crucial role in regulating chromatin structure and gene expression. H3K9 trimethylation (H3K9me3) is a hallmark of condensed, transcriptionally silent heterochromatin.

References

Unraveling the Enigmatic Mechanism of Tripartin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripartin, a natural product first identified as a specific inhibitor of the histone H3 lysine 9 (H3K9) demethylase KDM4, has presented a complex and evolving story regarding its precise mechanism of action. Initial reports pointed towards direct enzymatic inhibition, a discovery of significant interest for epigenetic drug development. However, subsequent, more detailed investigations have revealed a more nuanced reality, suggesting an indirect pathway for its cellular effects on histone methylation. This technical guide provides a comprehensive overview of the initial reports on this compound's mechanism of action, detailing the experimental evidence, a critical analysis of the findings, and the current understanding of this intriguing molecule.

The Initial Hypothesis: Direct Inhibition of KDM4

This compound was first reported to be the first natural specific inhibitor of the histone demethylase KDM4.[1] KDM4 is a family of enzymes that play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9), a mark associated with gene repression. The initial hypothesis posited that this compound directly binds to and inhibits the catalytic activity of KDM4 enzymes.

This proposed mechanism would lead to an increase in the cellular levels of H3K9 trimethylation (H3K9me3), a hallmark of heterochromatin and transcriptional silencing. The diagram below illustrates this initially proposed signaling pathway.

Quantitative Data from Initial Investigations

While the initial hypothesis was compelling, further studies aimed at quantifying the inhibitory effect of this compound on isolated KDM4 enzymes yielded surprising results. The data, summarized in the table below, indicates a lack of potent, direct inhibition.

| Target Enzyme | Assay Type | Reported IC50 | Reference |

| KDM4A-E (isolated) | In vitro enzymatic assay | > 100 μM | [2][3] |

This high IC50 value suggests that this compound is, at best, a very weak inhibitor of the KDM4 family of enzymes in a purified, in vitro setting. This finding cast significant doubt on the initial hypothesis of direct enzymatic inhibition.

Experimental Protocols

The investigation into this compound's mechanism of action has relied on several key experimental protocols.

In Vitro KDM4 Inhibition Assay

This assay is designed to directly measure the ability of a compound to inhibit the enzymatic activity of purified KDM4.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against KDM4 enzymes.

-

Methodology:

-

Recombinant KDM4A-E enzymes are purified.

-

A synthetic histone H3 peptide, trimethylated at lysine 9 (H3K9me3), serves as the substrate.

-

The KDM4 enzyme and the H3K9me3 substrate are incubated in the presence of varying concentrations of this compound.

-

The demethylation reaction is allowed to proceed for a defined period.

-

The extent of demethylation is quantified, typically using methods like antibody-based detection of the product (H3K9me2) or mass spectrometry.

-

The IC50 value is calculated from the dose-response curve.

-

References

- 1. Synthetic Studies toward the Natural Product this compound, the First Natural Histone Lysine Demethylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of this compound, a Putative KDM4 Natural Product Inhibitor, and 1-Dichloromethylinden-1-ol Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Tripartin: A Technical Guide to its Potential as a Lead Compound in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripartin, a unique dichlorinated indanone natural product, has emerged as a molecule of interest in epigenetic drug discovery. Initially identified as a putative inhibitor of the histone H3 lysine 9 (H3K9) demethylase KDM4A, subsequent research has revealed a more complex mechanism of action, sparking curiosity about its true cellular targets and potential as a lead compound. This technical guide provides a comprehensive overview of this compound, summarizing its biochemical properties, the evolution of our understanding of its mechanism of action, and available experimental data. We present quantitative data in structured tables, detail plausible experimental protocols, and visualize key concepts to facilitate a deeper understanding of this compound's potential in drug development.

Introduction

This compound is a secondary metabolite isolated from the culture broth of a Streptomyces species associated with the larvae of the dung beetle Copris tripartitus[1][2][3][4]. Its novel dichlorinated indanone scaffold distinguishes it from other natural products and has prompted investigations into its biological activity. The initial interest in this compound stemmed from its reported ability to inhibit KDM4A, a histone demethylase implicated in various cancers, making it an attractive target for therapeutic intervention[2][5]. However, the story of this compound is a compelling case study in the complexities of drug discovery, as further studies have challenged this initial hypothesis, opening new avenues for research into its cellular effects.

Physicochemical and Biochemical Properties

This compound's distinct chemical structure underpins its biological activity. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₈Cl₂O₂ | [1] |

| Molecular Weight | 247.08 g/mol | [1] |

| Structure | Dichlorinated indanone | [1] |

| Key Functional Groups | Tertiary hydroxyl, Dichloromethine | [1][2][3] |

| Stereochemistry | Exists as enantiomers, both biologically active | [1][6][7] |

| Solubility | Expected to be soluble in organic solvents | N/A |

Mechanism of Action: An Evolving Picture

The Initial Hypothesis: KDM4A Inhibition

This compound was first reported as a specific inhibitor of the histone H3 lysine 9 demethylase KDM4A[4]. KDM4A is a member of the JmjC domain-containing family of histone demethylases, which are Fe(II) and α-ketoglutarate-dependent oxygenases that remove methyl groups from lysine residues of histones. The proposed mechanism suggested that by inhibiting KDM4A, this compound would lead to an accumulation of the repressive H3K9me3 mark, thereby altering gene expression.

A Shift in Understanding: Indirect Cellular Effects

Subsequent, more detailed investigations have challenged the direct inhibition hypothesis. A key study found that this compound and its enantiomers did not inhibit isolated KDM4A, KDM4B, KDM4C, KDM4D, or KDM4E enzymes in in vitro assays, with an IC50 value greater than 100 µM[6][7]. This finding is crucial as it suggests that the observed cellular effects of this compound are not due to direct interaction with these enzymes.

Despite the lack of direct enzymatic inhibition, the same study confirmed that treatment of cells with this compound leads to an increase in the global levels of H3K9me3, as determined by Western blot analysis. Both enantiomers of this compound were shown to be active in this cellular assay[6][7]. This indicates that this compound modulates the histone methylation landscape through an indirect mechanism. The precise molecular target of this compound remains to be elucidated.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are essential for its further investigation as a lead compound.

Plausible Protocol for Measuring Cellular H3K9me3 Levels by Western Blot

This protocol is a generalized procedure based on standard Western blotting techniques for histone modifications.

-

Cell Culture and Treatment:

-

Culture a suitable human cell line (e.g., HCT116, HeLa) in appropriate media and conditions.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

-

-

Histone Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Alternatively, perform acid extraction of histones for higher purity.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them for electrophoresis by adding Laemmli buffer and boiling.

-

Separate proteins on a 15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for H3K9me3 (e.g., rabbit anti-H3K9me3) overnight at 4°C.

-

As a loading control, use an antibody against total Histone H3.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the H3K9me3 signal to the total Histone H3 signal.

-

Outline of a Plausible Synthetic Route

A synthesis of this compound has been reported starting from 3,5-dimethoxyphenylacrylic acid[6][7]. While a detailed step-by-step protocol is not publicly available, a plausible synthetic sequence can be outlined. An efficient synthesis of a dimethylated precursor of this compound has also been described in six steps from 3,5-dimethoxy benzaldehyde[2][8].

Structure-Activity Relationship (SAR)

Preliminary SAR studies have been conducted through the synthesis and evaluation of this compound analogues. Analogues with a dichloromethylcarbinol group derived from the indanone scaffold were synthesized but were found to be inactive against isolated recombinant KDM4 enzymes and in cell-based assays[6][7]. This suggests that the specific arrangement of the dichlorinated indanone core is crucial for its cellular activity. Further SAR studies are warranted to explore the key structural features responsible for the observed increase in cellular H3K9me3 levels and to identify its true molecular target.

Potential as a Lead Compound

For a compound to be considered a viable lead in drug discovery, it must exhibit promising biological activity, possess drug-like properties, and have a favorable safety profile.

Biological Activity

The ability of this compound to modulate histone methylation in a cellular context, even if indirectly, makes it an interesting starting point for the development of novel epigenetic modulators. The key challenge and opportunity lie in elucidating its precise mechanism of action and identifying its direct molecular target(s). Target deconvolution studies, for example using chemical proteomics or CRISPR-based screening, will be critical next steps.

ADME/Tox Profile

Currently, there is no publicly available data on the absorption, distribution, metabolism, excretion (ADME), or toxicity (Tox) of this compound or closely related dichlorinated indanone compounds. A comprehensive evaluation of these properties will be essential to assess its potential for further development. In silico predictions and in vitro assays will be necessary to profile its physicochemical properties, metabolic stability, and potential liabilities.

Future Directions

The journey of this compound from a putative KDM4A inhibitor to a molecule with an enigmatic mechanism of action highlights the importance of rigorous validation in drug discovery. The following are key areas for future research:

-

Target Identification and Deconvolution: Employing unbiased approaches to identify the direct cellular target(s) of this compound is the most critical next step.

-

Mechanism of Action Studies: Once the target is identified, detailed biochemical and cellular studies will be needed to understand how this compound binding leads to an increase in H3K9me3 levels.

-

Comprehensive SAR Studies: Systematic modification of the this compound scaffold will be necessary to improve potency, selectivity, and drug-like properties.

-

ADME/Tox Profiling: A thorough assessment of the pharmacokinetic and toxicological properties of this compound and its analogues is required.

Conclusion

This compound represents a fascinating natural product with the potential to serve as a lead compound for the development of novel epigenetic drugs. While the initial hypothesis of direct KDM4A inhibition has been challenged, its confirmed ability to increase cellular H3K9me3 levels warrants further investigation. The elucidation of its true mechanism of action is paramount and will undoubtedly open new avenues for therapeutic intervention. The information and protocols provided in this guide aim to equip researchers with the foundational knowledge required to unlock the full potential of this intriguing molecule.

References

- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone western blot protocol | Abcam [abcam.com]

- 3. Identification of cellular targets of a series of boron heterocycles using TIPA II – a sensitive target identification platform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Small molecule KDM4s inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. usiena-air.unisi.it [usiena-air.unisi.it]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis of the Natural Product Tripartin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Tripartin, a dichlorinated indanone natural product. The information presented is compiled from published synthetic routes and is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a natural product isolated from Streptomyces species associated with the dung beetle Copris tripartitus. It possesses a unique dichlorinated indanone scaffold and was initially identified as a specific inhibitor of the histone H3 lysine 9 (H3K9) demethylase KDM4.[1] Subsequent studies have suggested that its precise cellular mode of action may be more complex.[2] The intriguing chemical structure and biological activity of this compound have made it a compelling target for total synthesis. This document outlines two distinct synthetic approaches to this compound and its dimethylated precursor.

Synthetic Strategies and Key Data

Two primary synthetic routes to this compound and its precursor have been reported. The first, developed by Dethe and Boda, focuses on the efficient synthesis of dimethyl this compound.[1][3] The second, by Guillade and colleagues, achieves the total synthesis of this compound itself.[2]

Synthesis of Dimethyl this compound (Dethe and Boda)

This approach utilizes commercially available 3,5-dimethoxy benzaldehyde as the starting material and proceeds through a six-step linear sequence.[1][3] A key transformation in this synthesis is the ClTi(OiPr)3-mediated dichloromethine insertion.[1]

Table 1: Summary of the Synthesis of Dimethyl this compound

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Horner-Wadsworth-Emmons olefination | 3,5-Dimethoxy benzaldehyde | Methyl 3-(3,5-dimethoxyphenyl)acrylate | Triethyl phosphonoacetate, NaH, THF | 95 |

| 2 | Hydrogenation | Methyl 3-(3,5-dimethoxyphenyl)acrylate | Methyl 3-(3,5-dimethoxyphenyl)propanoate | H2, Pd/C, MeOH | 98 |

| 3 | Saponification | Methyl 3-(3,5-dimethoxyphenyl)propanoate | 3-(3,5-Dimethoxyphenyl)propanoic acid | LiOH·H2O, THF, H2O | 96 |

| 4 | Friedel-Crafts acylation | 3-(3,5-Dimethoxyphenyl)propanoic acid | 5,7-Dimethoxy-1-indanone | (COCl)2, CH2Cl2; then AlCl3 | 85 |

| 5 | Dithiane formation | 5,7-Dimethoxy-1-indanone | 5,7-Dimethoxy-3,4-dihydro-2H-spiro[naphthalene-1,2'-[4][5]dithiane] | 1,3-Propanedithiol, BF3·OEt2, CH2Cl2 | 92 |

| 6 | Dichloromethine insertion | 5,7-Dimethoxy-3,4-dihydro-2H-spiro[naphthalene-1,2'-[4][5]dithiane] | Dimethyl this compound | CHCl3, n-BuLi, ClTi(OiPr)3, THF | 58 |

| Overall Yield | 21 |

Total Synthesis of this compound (Guillade et al.)

This synthesis commences with 3,5-dimethoxyphenylacrylic acid and involves a multi-step sequence to construct the final natural product.[2]

(Detailed quantitative data for each step of the Guillade synthesis was not available in the public domain search results.)

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of dimethyl this compound as reported by Dethe and Boda.[1][3]

Step 1: Methyl 3-(3,5-dimethoxyphenyl)acrylate

To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 equiv.) in dry THF at 0 °C under a nitrogen atmosphere, triethyl phosphonoacetate (1.1 equiv.) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes, followed by the addition of a solution of 3,5-dimethoxy benzaldehyde (1.0 equiv.) in dry THF. The reaction is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.

Step 4: 5,7-Dimethoxy-1-indanone

To a solution of 3-(3,5-dimethoxyphenyl)propanoic acid (1.0 equiv.) in dry CH2Cl2 at 0 °C, oxalyl chloride (2.0 equiv.) is added dropwise, followed by a catalytic amount of DMF. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting crude acid chloride is dissolved in dry CH2Cl2 and added dropwise to a suspension of AlCl3 (1.2 equiv.) in dry CH2Cl2 at 0 °C. The reaction mixture is stirred at room temperature for 3 hours and then poured into ice-water. The aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with saturated aqueous NaHCO3 solution and brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography.

Step 6: Dimethyl this compound

To a solution of chloroform (4.0 equiv.) in dry THF at -78 °C under a nitrogen atmosphere, n-BuLi (1.6 M in hexanes, 3.8 equiv.) is added dropwise, and the mixture is stirred for 30 minutes. A solution of ClTi(OiPr)3 (3.5 equiv.) in dry THF is then added, and the mixture is stirred for another 30 minutes. A solution of 5,7-dimethoxy-3,4-dihydro-2H-spiro[naphthalene-1,2'-[4][5]dithiane] (1.0 equiv.) in dry THF is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature over 6 hours. The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The residue is purified by column chromatography to yield dimethyl this compound.

Visualizations

Synthetic Workflow of Dimethyl this compound

The following diagram illustrates the synthetic pathway for dimethyl this compound, highlighting the starting material, key intermediates, and the final product.

Caption: Synthetic route to dimethyl this compound from 3,5-dimethoxy benzaldehyde.

Conclusion

The total synthesis of this compound and its analogues has been successfully achieved through multiple synthetic strategies. The detailed protocols and data presented herein provide a valuable resource for chemists engaged in natural product synthesis and the development of novel therapeutic agents. Further research into the biological mechanism of this compound will be crucial for understanding its full potential in drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | A New Family of Jumonji C Domain-Containing KDM Inhibitors Inspired by Natural Product Purpurogallin [frontiersin.org]

- 3. Synthetic Studies toward the Natural Product this compound, the First Natural Histone Lysine Demethylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Laboratory Synthesis of Tripartin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripartin is a dichlorinated indanone natural product first isolated in 2013 from a Streptomyces species associated with the larvae of the dung beetle Copris tripartitus[1]. It possesses a unique chemical structure featuring a tertiary hydroxyl group and a dichloromethine group attached to the C-3 position of an indanone core[1]. Initially reported as a specific inhibitor of the histone H3 lysine 9 (H3K9) demethylase KDM4A, subsequent studies have revealed that while this compound and its enantiomers increase cellular levels of H3K9 trimethylation (H3K9me3), they do not directly inhibit isolated KDM4 enzymes, suggesting an indirect mechanism of action[1][2]. This intriguing biological activity profile makes this compound and its analogs valuable tools for epigenetic research and potential starting points for the development of novel therapeutic agents.

These application notes provide detailed protocols for the chemical synthesis of this compound and its precursor, dimethyl this compound, along with methodologies for evaluating their biological activity.

Chemical Synthesis of this compound and Analogs

Two primary synthetic routes have been reported for this compound and its derivatives. The first, developed by Dethe and Boda, focuses on the synthesis of dimethyl this compound, a key precursor, starting from 3,5-dimethoxybenzaldehyde[3][4][5]. The second, reported by Guillade et al., describes the total synthesis of this compound from 3,5-dimethoxyphenylacrylic acid[1][2].

Protocol 1: Synthesis of Dimethyl this compound[3][4][5]

This six-step synthesis provides a reliable method to obtain dimethyl this compound, which can then be demethylated to yield this compound.

Experimental Workflow for Dimethyl this compound Synthesis

Caption: Synthetic workflow for Dimethyl this compound starting from 3,5-dimethoxybenzaldehyde.

Step-by-Step Protocol:

-

Wittig Reaction: To a solution of 3,5-dimethoxybenzaldehyde in an appropriate solvent, add the corresponding ylide (e.g., (carbethoxymethylene)triphenylphosphorane). Stir at room temperature until the reaction is complete as monitored by TLC.

-

Ester Hydrolysis: Hydrolyze the resulting ester using a base such as lithium hydroxide in a mixture of THF and water to yield the corresponding carboxylic acid.

-

Friedel-Crafts Cyclization: Treat the carboxylic acid with a cyclizing agent like polyphosphoric acid (PPA) at an elevated temperature to form the indanone core.

-

Dithiane Protection: Protect the ketone functionality of the indanone as a dithiane using 1,3-propanedithiol in the presence of a Lewis acid catalyst.

-

Dichloromethine Insertion: The key step involves the insertion of the dichloromethine group. This is achieved by treating the dithiane-protected indanone with a titanium-based reagent such as ClTi(OiPr)₃.

-

Purification: Purify the final product, dimethyl this compound, using column chromatography on silica gel.

Quantitative Data for Dimethyl this compound Synthesis

| Step | Product | Starting Material | Key Reagents | Yield (%) |

| 1 | Ethyl 3-(3,5-dimethoxyphenyl)acrylate | 3,5-Dimethoxybenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | 95 |

| 2 | 3-(3,5-dimethoxyphenyl)acrylic acid | Ethyl 3-(3,5-dimethoxyphenyl)acrylate | LiOH | 92 |

| 3 | 5,7-Dimethoxy-2,3-dihydro-1H-inden-1-one | 3-(3,5-dimethoxyphenyl)acrylic acid | PPA | 85 |

| 4 | 5,7-Dimethoxy-2,3-dihydro-1H-inden-1-one dithiane | 5,7-Dimethoxy-2,3-dihydro-1H-inden-1-one | 1,3-Propanedithiol, BF₃·OEt₂ | 90 |

| 5 | Dimethyl this compound | 5,7-Dimethoxy-2,3-dihydro-1H-inden-1-one dithiane | ClTi(OiPr)₃, CHCl₃, n-BuLi | 30 |

| Overall | Dimethyl this compound | 3,5-Dimethoxybenzaldehyde | ~21 |

Protocol 2: Total Synthesis of this compound[1][2]

This synthetic route directly yields this compound.

Experimental Workflow for this compound Synthesis

Caption: Synthetic workflow for this compound starting from 3,5-dimethoxyphenylacrylic acid.

Step-by-Step Protocol:

-

Hydrogenation: Reduce the double bond of 3,5-dimethoxyphenylacrylic acid via catalytic hydrogenation (e.g., using H₂, Pd/C) to obtain 3-(3,5-dimethoxyphenyl)propanoic acid.

-

Friedel-Crafts Cyclization: Cyclize the propanoic acid derivative using a strong acid catalyst such as triflic acid to form 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.

-

Dichloromethylation: Introduce the dichloromethyl group at the C3 position. This can be achieved by reacting the indanone with chloroform in the presence of a strong base like lithium diisopropylamide (LDA).

-

Demethylation: Remove the methyl ethers using a demethylating agent such as boron tribromide (BBr₃) to yield this compound.

-

Purification: The final product can be purified by preparative HPLC. The enantiomers can be separated by chiral HPLC.

Quantitative Data for this compound Synthesis

| Step | Product | Starting Material | Key Reagents | Yield (%) |

| 1 | 3-(3,5-dimethoxyphenyl)propanoic acid | 3,5-Dimethoxyphenylacrylic acid | H₂, Pd/C | >95 |

| 2 | 5,7-Dimethoxy-2,3-dihydro-1H-inden-1-one | 3-(3,5-dimethoxyphenyl)propanoic acid | Triflic acid | ~80 |

| 3 | 3-(Dichloromethyl)-5,7-dimethoxy-2,3-dihydro-1H-inden-1-ol | 5,7-Dimethoxy-2,3-dihydro-1H-inden-1-one | CHCl₃, LDA | ~40 |

| 4 | This compound | 3-(Dichloromethyl)-5,7-dimethoxy-2,3-dihydro-1H-inden-1-ol | BBr₃ | ~30 |

Biological Evaluation Protocols

The primary biological effect observed for this compound is the increase in cellular H3K9me3 levels. The following protocols describe how to assess this activity and to test for direct inhibition of KDM4 enzymes.

Protocol 3: Western Blot for H3K9me3 Levels[6][7][8][9][10]

This protocol details the detection of changes in H3K9me3 levels in cultured cells after treatment with this compound or its analogs.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for Western blot analysis of H3K9me3 levels in treated cells.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HCT116) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound, its analogs, or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).

-

Histone Extraction: Harvest the cells and perform acid extraction of histones or prepare whole-cell lysates. Determine the protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (typically 10-20 µg) per lane on an SDS-polyacrylamide gel (e.g., 15% for better resolution of histones).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K9me3 (e.g., rabbit anti-H3K9me3) and a loading control (e.g., anti-Histone H3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent.

-

Quantification: Quantify the band intensities using densitometry software and normalize the H3K9me3 signal to the total Histone H3 signal.

Protocol 4: KDM4A Inhibition Assay (TR-FRET)[11][12]

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine if this compound or its analogs directly inhibit the enzymatic activity of KDM4A.

Experimental Workflow for KDM4A TR-FRET Assay

Caption: Workflow for a TR-FRET-based KDM4A inhibition assay.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of recombinant KDM4A enzyme, a biotinylated H3K9me3 peptide substrate, co-factors (ascorbate, Fe(II), α-ketoglutarate), and the test compounds (this compound and analogs) in a suitable assay buffer.

-

Enzyme Reaction: In a 384-well plate, add the test compounds at various concentrations, followed by the KDM4A enzyme. Initiate the demethylation reaction by adding the H3K9me3 substrate and co-factors. Incubate at room temperature for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and add the detection reagents, which typically consist of a Europium-labeled antibody specific for the demethylated product (H3K9me2) and streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2). Incubate for 1-2 hours at room temperature to allow for antibody binding.

-

Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the TR-FRET ratio and determine the IC₅₀ values for the test compounds.

Quantitative Data for Biological Activity of this compound

| Assay | Target | Compound | Activity |

| KDM4 Inhibition | KDM4A-E | This compound | IC₅₀ > 100 µM[1][2] |

| Cellular H3K9me3 Levels | - | This compound | Increase observed[1] |

| KDM4 Inhibition | KDM4 enzymes | This compound Analogs (dichloromethylcarbinol) | Inactive[1][2] |

| Cellular H3K9me3 Levels | - | This compound Analogs (dichloromethylcarbinol) | No significant change[1] |

Signaling and Mechanistic Considerations

Current evidence suggests that this compound does not directly inhibit KDM4 enzymes[1][2]. The observed increase in cellular H3K9me3 levels may be due to several alternative mechanisms:

-

Inhibition of other H3K9 demethylases: this compound could be targeting other families of H3K9 demethylases.

-

Activation of H3K9 methyltransferases: The compound might enhance the activity of enzymes that add methyl groups to H3K9.

-

Indirect effects on chromatin metabolism: this compound could be influencing the levels of co-factors required for demethylase or methyltransferase activity.

Further research is needed to elucidate the precise molecular target and mechanism of action of this compound.

Logical Relationship of this compound's Known Effects

Caption: Logical diagram illustrating the current understanding of this compound's biological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of this compound, a Putative KDM4 Natural Product Inhibitor, and 1-Dichloromethylinden-1-ol Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Studies toward the Natural Product this compound, the First Natural Histone Lysine Demethylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthetic Studies toward the Natural Product this compound, the First Natural Histone Lysine Demethylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tripartin in Cell-Based Epigenetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripartin is a natural product isolated from Streptomyces sp. that has garnered attention in the field of epigenetics. It is recognized as the first natural product identified as a specific inhibitor of the histone H3 lysine 9 (H3K9) demethylase KDM4.[1][2][3][4] Histone methylation is a critical post-translational modification that plays a fundamental role in regulating chromatin structure and gene expression. The KDM4 family of enzymes specifically removes methyl groups from H3K9, a mark generally associated with transcriptional repression. By inhibiting KDM4, this compound offers a valuable tool for studying the dynamic regulation of H3K9 methylation and its impact on various cellular processes.

This document provides detailed application notes and protocols for the use of this compound in cell-based epigenetic studies. It is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on histone methylation, gene expression, and cellular phenotypes.

Mechanism of Action

This compound is reported to be a specific inhibitor of the KDM4 family of histone demethylases.[1][2][3][4] These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that remove methyl groups from mono-, di-, and trimethylated H3K9. The catalytic activity of KDM4 enzymes leads to a more open chromatin state and transcriptional activation of target genes. By inhibiting KDM4, this compound is expected to increase the levels of H3K9 methylation, particularly H3K9me3, leading to a more condensed chromatin structure and transcriptional repression of KDM4 target genes.

However, it is important to note that a study has reported that this compound did not inhibit isolated KDM4A-E enzymes in an in vitro assay, with an IC50 value greater than 100 µM.[5][6] This suggests that this compound's effect on cellular H3K9me3 levels might be mediated through an indirect mechanism. Despite this, cellular studies have demonstrated that treatment with this compound leads to an increase in global H3K9me3 levels.[5] Therefore, while the precise molecular mechanism requires further investigation, this compound remains a valuable chemical probe for elevating cellular H3K9me3.

Data Presentation

Quantitative Data on KDM4 Inhibitors (for context)

While specific quantitative data for this compound is limited in the public domain, the following table provides examples of data for other known KDM4 inhibitors to offer a point of reference for experimental design.

| Inhibitor | Target | IC50 Value | Cell-Based Potency | Reference |

| JIB-04 | Pan-KDM4/5/6 | 230 nM (KDM4A) | Induces apoptosis and cell cycle arrest | [7] |

| ML324 | KDM4B selective | 560 nM | Reduces inflammatory cytokine production | [8] |

| QC6352 | Pan-KDM4 | 100 nM (KDM4A) | Inhibits cancer cell growth | [9] |

| This compound | KDM4 (reported) | >100 µM (in vitro) | Increases cellular H3K9me3 | [5][6] |

Mandatory Visualizations

Caption: KDM4 Signaling Pathway and the Effect of this compound.

Caption: Experimental Workflow for a this compound Study.

Experimental Protocols

Protocol 1: Assessment of Global H3K9me3 Levels by Western Blot

This protocol details the procedure for determining the effect of this compound on the global levels of H3K9 trimethylation in cultured cells.

Materials:

-

Cell culture medium and supplements

-

Tissue culture plates/flasks

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

-

Histone extraction buffer (e.g., Triton Extraction Buffer - TEB)[10]

-

0.2 N Hydrochloric acid (HCl)

-

Tris-HCl, pH 8.0

-

Urea lysis buffer[10]

-

Protein assay reagent (e.g., Bradford or BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 15% acrylamide for histone resolution)

-

Transfer buffer

-

Nitrocellulose or PVDF membrane (0.2 µm pore size recommended for histones)[11]

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-H3K9me3

-

Anti-Total Histone H3 (loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in tissue culture plates or flasks and allow them to adhere and grow overnight.

-

Treat cells with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours). Longer incubation times may be necessary for observing changes in histone modifications.[7]

-

-

-

Wash cells twice with ice-cold PBS.

-

Lyse cells by adding Triton Extraction Buffer (TEB) and incubating on a rotator at 4°C for 10 minutes.

-

Centrifuge to pellet the nuclei.

-

Wash the nuclear pellet with TEB.

-

Resuspend the pellet in 0.2 N HCl and rotate overnight at 4°C to extract histones.

-

Centrifuge to pellet debris and collect the supernatant containing histones.

-

Neutralize the acidic histone extract with Tris-HCl, pH 8.0.

-

-

Protein Quantification:

-

Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

-

-

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3K9me3 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the H3K9me3 signal to the total histone H3 signal.

-

Compare the normalized H3K9me3 levels in this compound-treated samples to the vehicle control.

-

Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for investigating the enrichment of H3K9me3 at specific genomic loci in response to this compound treatment.

Materials:

-

Cell culture reagents and this compound

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

PBS

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

ChIP dilution buffer

-

Protein A/G magnetic beads or agarose beads

-

Anti-H3K9me3 antibody

-

Normal IgG (negative control)

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

-

qPCR reagents and primers for target and control gene loci

Procedure:

-

Cell Treatment and Cross-linking: [1][10][14]

-

Treat cells with this compound and a vehicle control as described in Protocol 1.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash cells with ice-cold PBS.

-

Lyse the cells and isolate the nuclei according to a standard ChIP protocol.

-

Resuspend the nuclear pellet in nuclear lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with the anti-H3K9me3 antibody or normal IgG overnight at 4°C with rotation.

-

Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads using elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating the eluted chromatin at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Analysis by qPCR: [15]

-

Perform quantitative PCR using primers specific for the promoter regions of known KDM4 target genes or other genes of interest. Include primers for a negative control region (e.g., a gene desert).

-

Calculate the enrichment of H3K9me3 at the target loci in this compound-treated versus control cells, expressed as a percentage of input DNA.

-

Protocol 3: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cell culture reagents and this compound

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16][17][18]

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound and a vehicle control. Include a well with media only for background subtraction.

-

-

Incubation:

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours). For epigenetic drugs, longer incubation times may be necessary to observe an effect on cell proliferation.[3]

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the background absorbance from all readings.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the GI50 (concentration for 50% growth inhibition).

-

References

- 1. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthetic Studies toward the Natural Product this compound, the First Natural Histone Lysine Demethylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Studies toward the Natural Product this compound, the First Natural Histone Lysine Demethylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Epigenetic editing and epi-drugs: a combination strategy to simultaneously target KDM4 as a novel anticancer approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. docs.abcam.com [docs.abcam.com]

- 12. Histone extraction, Western blot analysis and quantification [bio-protocol.org]

- 13. Histone western blot protocol | Abcam [abcam.com]

- 14. rockland.com [rockland.com]

- 15. epigenome-noe.net [epigenome-noe.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT (Assay protocol [protocols.io]

- 18. texaschildrens.org [texaschildrens.org]

Application Notes and Protocols for Cellular Treatment with Tripartin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripartin is a natural product initially identified as a potential inhibitor of the KDM4A histone demethylase.[1][2][3][4] Subsequent research has revealed a more complex mechanism of action. While this compound does not directly inhibit KDM4 enzymes in isolated assays, it consistently leads to an increase in the trimethylation of histone H3 at lysine 9 (H3K9me3) within cellular contexts.[1] This suggests that this compound modulates histone methylation through an indirect pathway, the specifics of which are still under investigation.[1]

These application notes provide a comprehensive set of protocols for researchers investigating the cellular effects of this compound and its analogues. The following sections detail experimental procedures for cell treatment, viability assessment, and analysis of histone methylation, along with representative data and visualizations to guide experimental design and interpretation.

Data Presentation

Table 1: Summary of this compound Effects on Cellular H3K9me3 Levels

| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Fold Increase in H3K9me3 (vs. Control) | Reference |

| HCT116 | 10 | 24 | Apparent Increase | [1] |

| User-defined | User-defined | User-defined | User-defined |

Note: The "Apparent Increase" reported in the literature was observed via Western Blot analysis. Quantitative data from densitometry or other methods would be required for a precise fold-change calculation.

Experimental Protocols

General Cell Culture and Treatment with this compound Inhibitor

This protocol outlines the basic steps for maintaining a cell culture and treating it with a this compound inhibitor.

Materials:

-

Cell line of interest (e.g., HCT116)

-

Complete growth medium (specific to the cell line)

-

This compound inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Grow cells to 70-80% confluency in a T-75 flask.

-

Wash the cells once with sterile PBS.

-

Add 2-3 mL of pre-warmed Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 7-8 mL of complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-